molecular formula C10H11NO B2827517 1-(2-Isocyanatoethyl)-4-methylbenzene CAS No. 103809-68-3

1-(2-Isocyanatoethyl)-4-methylbenzene

Cat. No.: B2827517
CAS No.: 103809-68-3
M. Wt: 161.204
InChI Key: INACVOYMUBCLQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isocyanate compounds often involves the transformation of primary amine groups present in the polymer into isocyanates using equimolar amounts of diphosgene or triphosgene and a soluble tertiary amine as the acid scavenger . The transformation of all amine groups takes place quasi-simultaneously and instantaneously as shown by the invariability of the chain length of the polymer and the absence of crosslinked products .


Chemical Reactions Analysis

Isocyanates, including “1-(2-Isocyanatoethyl)-4-methylbenzene”, can undergo a variety of chemical reactions. For instance, they can react with water to form carbamate or imidic acid . The reactions between substituted isocyanates (RNCO) and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .

Scientific Research Applications

Polymer Chemistry and Material Science

"1-(2-Isocyanatoethyl)-4-methylbenzene" plays a crucial role in polymer chemistry, particularly in the synthesis and modification of polymers. For instance, it is utilized in the development of polymer-supported quenching reagents for the parallel purification of crude reaction products obtained from solution-phase syntheses. This methodology simplifies the isolation process of desired products, making it a valuable tool in combinatorial chemistry and material science due to its efficiency and mechanical simplicity (Booth & Hodges, 1997).

Organic Synthesis

In organic synthesis, "this compound" is involved in the creation of complex organic structures. It has been used in the synthesis of novel biobased aromatic triols for the development of segmented polyurethanes. These triols, derived from alkyne fatty acid methyl esters, are instrumental in producing biobased materials with potential applications in sustainable material science (Lligadas et al., 2007).

Catalysis and Reaction Mechanisms

"this compound" is also significant in studies related to catalysis and reaction mechanisms. Research involving the isomerization and transethylation reactions catalyzed by molecular sieve catalysts sheds light on the intricate balance between Brønsted and Lewis acid sites in catalysis. Such studies contribute to a deeper understanding of catalytic selectivity and efficiency, which is crucial for designing more effective catalysts in industrial and environmental applications (Csicsery & Hickson, 1970).

Energy Storage and Conversion

The compound's derivatives are explored in the field of energy storage and conversion, particularly in the development of catholyte materials for non-aqueous redox flow batteries. Research in this area focuses on enhancing the chemical stability and solubility of catholyte materials in their charged state, which is crucial for improving the performance and longevity of redox flow batteries. This contributes significantly to the advancement of energy storage technologies, which are vital for renewable energy utilization and sustainability (Zhang et al., 2017).

Mechanism of Action

Target of Action

1-(2-Isocyanatoethyl)-4-methylbenzene, also known as 2-Isocyanatoethyl methacrylate , is a type of isocyanate compound. Isocyanates are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . Therefore, the primary targets of this compound are likely to be these compounds.

Safety and Hazards

Isocyanate compounds can be hazardous. For example, Methacryloyloxyethyl isocyanate is an extremely poisonous liquid which can be fatal if inhaled, absorbed through skin, or consumed orally . It can also burn eyes and skin on contact . Similarly, 2-Isocyanatoethyl methacrylate is harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction .

Properties

IUPAC Name

1-(2-isocyanatoethyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-9-2-4-10(5-3-9)6-7-11-8-12/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INACVOYMUBCLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCN=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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